Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C9H13NO6
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(acetyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate can be compared with other similar compounds such as ethyl acetoacetate and its derivatives. While ethyl acetoacetate is primarily used as a building block in organic synthesis, this compound offers additional functional groups that enhance its reactivity and potential applications. Similar compounds include:
- Ethyl acetoacetate
- Methyl acetoacetate
- Ethyl 2-oxo-4-phenylbutanoate
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
CAS No. |
6267-89-6 |
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Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
ethyl 2-acetyloxyimino-3-oxobutanoate |
InChI |
InChI=1S/C8H11NO5/c1-4-13-8(12)7(5(2)10)9-14-6(3)11/h4H2,1-3H3 |
InChI Key |
FBFXYOUNAYNZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)C)C(=O)C |
Origin of Product |
United States |
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